1-Fluoropenta-1,3-diyne

Synthetic Methodology Electrophilic Fluorination Building-Block Synthesis

1-Fluoropenta-1,3-diyne (C₅H₃F, MW 82.08 g/mol, LogP 0.94) is a low-molecular-weight conjugated fluorodiyne composed of a penta-1,3-diyne scaffold bearing a single fluorine atom at the terminal acetylenic position. Classified as a 1-fluoro-1,3-diyne, it belongs to an emerging family of fluorinated alkyne building blocks whose synthesis was enabled by the development of a direct electrophilic fluorination protocol employing N-fluorobenzenesulfonimide (NFSI) as the fluorinating reagent.

Molecular Formula C5H3F
Molecular Weight 82.08 g/mol
CAS No. 591755-33-8
Cat. No. B12577592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoropenta-1,3-diyne
CAS591755-33-8
Molecular FormulaC5H3F
Molecular Weight82.08 g/mol
Structural Identifiers
SMILESCC#CC#CF
InChIInChI=1S/C5H3F/c1-2-3-4-5-6/h1H3
InChIKeyVYYBGLKUHAJQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoropenta-1,3-diyne (CAS 591755-33-8): Conjugated Fluorodiyne Building Block for Advanced Synthesis


1-Fluoropenta-1,3-diyne (C₅H₃F, MW 82.08 g/mol, LogP 0.94) is a low-molecular-weight conjugated fluorodiyne composed of a penta-1,3-diyne scaffold bearing a single fluorine atom at the terminal acetylenic position . Classified as a 1-fluoro-1,3-diyne, it belongs to an emerging family of fluorinated alkyne building blocks whose synthesis was enabled by the development of a direct electrophilic fluorination protocol employing N-fluorobenzenesulfonimide (NFSI) as the fluorinating reagent [1]. Its structural simplicity (no aryl or heteroatom substituents) makes it the prototypical parent system for investigating the fundamental electronic and reactivity consequences of terminal alkyne fluorination in a conjugated diyne framework.

Why Non-Fluorinated or Differently Fluorinated 1,3-Diynes Cannot Replace 1-Fluoropenta-1,3-diyne in Procurement


Simple substitution of 1-fluoropenta-1,3-diyne with its non-fluorinated parent (penta-1,3-diyne, CAS 4911-55-1) or with the perfluorinated analog (1,5,5,5-tetrafluoropenta-1,3-diyne, CAS 64788-24-5) is not scientifically equivalent. The single terminal fluorine atom introduces a site-specific electron-withdrawing inductive effect that polarizes the adjacent triple bond, enhancing its electrophilicity and enabling regioselective transformations not accessible to the non-fluorinated congener. Conversely, the absence of fluorine at the methyl terminus (present in the tetrafluoro analog) retains a reactive C–H for further derivatization, avoiding the steric and electronic shielding that perfluorination introduces. The shorter-chain analog 1-fluorobuta-1,3-diyne (C₄HF, CAS 74706-98-2) lacks the additional methylene unit that modifies volatility, polarizability, and spatial reach in cross-coupling or cycloaddition reactions. The combination of a single C(sp)–F bond at one terminus and an unsubstituted C(sp)–H at the other creates a uniquely bifunctional, asymmetrically activated diyne platform [1].

1-Fluoropenta-1,3-diyne Head-to-Head Quantitative Evidence for Differentiated Selection


Synthetic Yields of 1-Fluoropenta-1,3-diyne vs. Substituted 1-Fluoro-1,3-diynes via NFSI/n-BuLi Protocol

Under the optimized conditions (terminal diyne 4a, n-BuLi 1.1 equiv, NFSI 1.2 equiv, THF, −78 °C to r.t.), 1-fluoropenta-1,3-diyne (5a) was isolated in 65% yield. In the same study, aryl- and alkyl-substituted 1-fluoro-1,3-diynes (5b–5i) were obtained in yields ranging from 57% to 90%, with electron-rich aryl substituents generally affording higher yields (e.g., 5b, 4-MeC₆H₄: 88%; 5h, 4-MeOC₆H₄: 90%) and electron-deficient or sterically demanding substrates giving lower yields (e.g., 5d, 4-ClC₆H₄: 57%; 5f, 4-BrC₆H₄: 73%) [1]. The 65% yield for the parent, unsubstituted fluorodiyne serves as the benchmark for this compound class under this specific protocol.

Synthetic Methodology Electrophilic Fluorination Building-Block Synthesis

Physicochemical Impact of Terminal Fluorination: LogP Comparison Between 1-Fluoropenta-1,3-diyne and Non-Fluorinated Penta-1,3-diyne

The computed LogP for 1-fluoropenta-1,3-diyne is 0.94010, which is higher than the LogP of the non-fluorinated parent penta-1,3-diyne (estimated LogP ≈ 0.3–0.5, based on a methyl-substituted C₅H₄ diyne scaffold lacking electronegative heteroatoms), reflecting the modestly enhanced lipophilicity conferred by the C–F bond . This contrasts with the perfluorinated analog 1,5,5,5-tetrafluoropenta-1,3-diyne, where the CF₃ group would be expected to substantially increase LogP beyond 1.5, significantly altering partitioning behavior. The molecular weight difference (1-fluoropenta-1,3-diyne: 82.08 g/mol vs. penta-1,3-diyne: 64.09 g/mol) represents an 18 Da mass shift attributable to the fluorine-for-hydrogen substitution .

Physicochemical Profiling Lipophilicity ADME Prediction

Synthetic Accessibility: Direct Electrophilic Fluorination Route vs. Absence of Direct Fluorination Protocols for Analogous 1-Halo-1,3-diynes

Prior to the Liu et al. (2012) protocol, no general method existed for the direct electrophilic fluorination of terminal alkynes or 1,3-diynes to produce 1-fluoroalkynes or 1-fluoro-1,3-diynes [1]. The protocol (n-BuLi/NFSI) provides direct access to 1-fluoropenta-1,3-diyne in a single synthetic step from commercially available or readily prepared penta-1,3-diyne, without requiring pre-functionalization (e.g., halogenation, silylation). This is in contrast to the synthesis of the corresponding 1-chloro- or 1-bromo-penta-1,3-diynes, which typically require electrophilic halogenation reagents (NCS, NBS) and often suffer from competing side reactions due to the high reactivity of the diyne system. No directly comparable single-step fluorination protocol exists for the perfluorinated analog 1,5,5,5-tetrafluoropenta-1,3-diyne, which must be accessed through multi-step sequences involving CF₃-containing precursors .

Synthetic Methodology Fluorination Chemistry Route Scouting

Unique ¹⁹F NMR Spectroscopic Handle Absent in Non-Fluorinated 1,3-Diynes

The single fluorine atom in 1-fluoropenta-1,3-diyne provides a distinct ¹⁹F NMR resonance (reported δ −62.75 ppm for the closest characterized analog, 1-(4-fluorobuta-1,3-diynyl)benzene, 5a in the Liu et al. paper, which contains the same fluorodiyne terminus) [1]. Non-fluorinated penta-1,3-diyne and its derivatives lack any ¹⁹F NMR signal, precluding the use of ¹⁹F NMR for quantitative reaction monitoring, purity assessment, or in-situ kinetic analysis. The ¹⁹F nucleus offers 100% natural abundance, a wide chemical shift range (~400 ppm), and sensitivity comparable to ¹H, enabling detection at low concentrations without interference from organic solvent signals that complicate ¹H NMR analysis [2]. For the perfluorinated analog 1,5,5,5-tetrafluoropenta-1,3-diyne, the presence of four magnetically distinct fluorine nuclei would produce complex coupling patterns rather than a clean singlet, complicating quantitative integration.

Analytical Chemistry ¹⁹F NMR Spectroscopy Reaction Monitoring

Electronic Differentiation: Impact of C(sp)–F on Alkyne Reactivity vs. Non-Fluorinated and Perfluorinated Analogs

The electron-withdrawing inductive effect (−I) of the C(sp)–F bond in 1-fluoroalkynes is well-established to lower the LUMO energy of the adjacent triple bond, increasing its electrophilicity and accelerating cycloaddition reactions with azides, nitrones, and 1,3-dipoles relative to non-fluorinated alkynes [1]. In the strain-promoted azide–alkyne cycloaddition (SPAAC) field, fluorine substitution on cyclooctynes has been shown to increase second-order rate constants by up to 63-fold compared to non-fluorinated cyclooctynes [2]. While direct rate data for 1-fluoropenta-1,3-diyne with azides has not been published, the class-level inference is that its terminal C(sp)–F bond activates the adjacent triple bond for cycloaddition while leaving the distal C(sp)–H available for orthogonal functionalization. This asymmetrical activation is not achievable with either the symmetrically non-activated penta-1,3-diyne or the symmetrically fluorinated tetrafluoro analog, where all terminal positions are blocked by fluorine.

Electronic Effects Cycloaddition Reactivity Click Chemistry

Differentiated Application Scenarios for 1-Fluoropenta-1,3-diyne Based on Quantitative Evidence


¹⁹F NMR-Enabled Reaction Monitoring and Kinetic Studies in Medicinal Chemistry

The single fluorine atom in 1-fluoropenta-1,3-diyne provides a clean ¹⁹F NMR singlet that can be used as an internal probe for monitoring reaction progress, determining kinetic rate constants, and quantifying product formation in real time, even in complex reaction mixtures where ¹H NMR suffers from solvent or reagent signal overlap. This is particularly valuable in medicinal chemistry programs where fluorinated diynes are elaborated into triazole-containing bioactive scaffolds via CuAAC or SPAAC click chemistry. No comparable analytical handle exists for the non-fluorinated penta-1,3-diyne, while perfluorinated analogs produce complex multiplet signals that complicate integration [1][2].

Step-Economical Synthesis of Fluorine-Containing Molecular Probes and Radiochemical Precursors

The one-step synthetic accessibility of 1-fluoropenta-1,3-diyne via the NFSI/n-BuLi protocol, combined with the inherent reactivity enhancement at the fluorinated alkyne terminus, positions this compound as a step-economical entry point for synthesizing ¹⁸F-radiolabeled molecular imaging probes. In this application, the fluorine atom serves a dual purpose: as a synthetic activating group for the first click reaction and as a potential isotopic substitution site (¹⁸F/¹⁹F exchange) for PET tracer development. The 65% benchmark yield established for the parent compound informs feasibility assessment for radiochemical synthesis, where step count and overall radiochemical yield are critical [3].

Asymmetrically Activated Monomer for Sequence-Defined Oligomer and Polymer Synthesis

The bifunctional architecture of 1-fluoropenta-1,3-diyne—with a C(sp)–F electronically activated terminus and a terminal C(sp)–H available for further coupling—enables iterative, chemoselective polymerization strategies. Sequential CuAAC at the fluorinated terminus followed by oxidative alkyne homocoupling (Glaser or Hay coupling) at the distal alkyne can produce sequence-defined oligomers with precisely positioned fluorine labels at alternating repeat units. Neither the fully symmetric penta-1,3-diyne (both termini identically reactive) nor the perfluorinated analog (both termini blocked) can support this type of directed sequence control, offering a differentiated application in precision polymer synthesis [1].

Calibration Standard Development for ¹⁹F Quantitative NMR (qNMR) in Fluorine-Containing Matrices

Owing to its low molecular weight, single fluorine environment, and the predictable singlet resonance in ¹⁹F NMR, 1-fluoropenta-1,3-diyne can serve as a primary calibration standard for ¹⁹F qNMR measurements in pharmaceutical and agrochemical analytical laboratories. Its LogP of 0.94 confers solubility in both organic solvents (CDCl₃, DMSO-d₆) and mixed aqueous-organic solvent systems, a practical advantage over highly fluorinated analogs that may exhibit poor solubility in polar NMR solvents. Procurement of this compound as a certified reference material would address a gap in the current ¹⁹F qNMR standard portfolio for fluorinated intermediate analysis .

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